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Compound of Interest

Compound Name: 2-(2-Chlorobenzamido)acetic acid

cat. No.: B131246

An In-Depth Technical Guide to 2-(2-Chlorobenzamido)acetic Acid: Synthesis,
Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chlorobenzamido)acetic
acid (CAS No: 16555-60-5), a key chemical intermediate in pharmaceutical research and
development. The document details the compound's nomenclature, structural features, and
physicochemical properties. A primary focus is placed on its synthesis via the Schotten-
Baumann reaction, with a thorough explanation of the reaction mechanism and a detailed
experimental protocol. Furthermore, this guide outlines authoritative methodologies for the
analytical characterization of the compound, including High-Performance Liquid
Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR)
spectroscopy for structural elucidation. Potential applications as a versatile building block in the
synthesis of novel bioactive molecules are also discussed, providing researchers, scientists,
and drug development professionals with a foundational resource for utilizing this compound in
their work.

Nomenclature and Structural Information

The compound is systematically named according to IUPAC nomenclature, which provides an
unambiguous description of its chemical structure.

o |[UPAC Name: 2-[(2-Chlorobenzoyl)amino]acetic acid.[1]
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e Common Synonyms: 2-(2-Chlorobenzamido)acetic acid, [(2-chlorobenzoyl)amino]acetic
acid.[2]

e CAS Number: 16555-60-5.
e Molecular Formula: CeHsCINO3.[2]

e Molecular Weight: 213.62 g/mol .[3]

Chemical Structure

The molecule consists of a glycine backbone where the amino group is acylated by a 2-
chlorobenzoyl group. This structure combines the features of an amino acid derivative and a
halogenated aromatic amide, making it a valuable intermediate for introducing this specific
pharmacophore into larger molecules.

Caption: Structure of 2-(2-Chlorobenzamido)acetic acid.

Physicochemical Properties

The physical and chemical properties of 2-(2-Chlorobenzamido)acetic acid are summarized
below. This data is essential for handling, storage, and application in chemical synthesis.
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Property Value Source(s)

White to off-white crystalline

Appearance ] Inferred
solid

Purity >98% [4]

Molecular Weight 213.62 g/mol [3]

GVHWTQYNZUNGIA-
InChl Key [2]
UHFFFAOYSA-N

Sealed in dry, room
Storage [5]
temperature

Boiling Point No data available [5]

N Soluble in organic solvents like
Solubility DMSO. DME Inferred

Synthesis and Mechanism

The most common and efficient method for synthesizing 2-(2-Chlorobenzamido)acetic acid is
through the acylation of glycine with 2-chlorobenzoyl chloride. This reaction is a classic
example of the Schotten-Baumann reaction.

Reaction Principle: The Schotten-Baumann Condition

The Schotten-Baumann reaction involves the synthesis of amides from amines and acid
chlorides.[6] The reaction is performed under aqueous alkaline conditions. The base, typically
sodium hydroxide, serves two critical functions:

o Neutralization: It neutralizes the hydrochloric acid (HCI) byproduct that is formed during the
reaction. This is crucial because HCI would otherwise protonate the unreacted amine
(glycine), rendering it non-nucleophilic and halting the reaction.[6]

o Equilibrium Shift: By scavenging the HCI, the base drives the reaction equilibrium towards
the formation of the amide product.[6]
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The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated amino
group of glycine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-
chlorobenzoyl chloride.

Synthesis of 2-(2-Chlorobenzamido)acetic acid

Reactants

Glycine Reaction Process
(in ag. NaOH) Products & Workup
Nucleophilic Acyl Forms salt & NaCl | 2-(2-Chlorobenzamido)acetic acid Acidification Precipitation » Final Precipitated
2-Chlorobenzoyl
Chloride

Substitution (Sodium Salt in solution) (e.g., with HCI) Product

Click to download full resolution via product page

Caption: Workflow for the Schotten-Baumann synthesis.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for N-acylation of amino acids.
Materials and Reagents:

e Glycine

e 2-Chlorobenzoyl chloride

¢ Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI), concentrated

« Distilled water

» Ethyl acetate (for extraction/washing)
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e Anhydrous magnesium sulfate (MgSQa)
¢ Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:

» Dissolution of Glycine: In a 250 mL round-bottom flask equipped with a magnetic stirrer,
dissolve glycine (1.0 equivalent) in a 2 M aqueous solution of NaOH (1.2 equivalents). Cool
the solution to 0-5 °C using an ice bath.

o Causality: The basic solution deprotonates the carboxylic acid group of glycine and
ensures the amino group is a free nucleophile. Cooling is necessary to control the
exothermic reaction and minimize hydrolysis of the acid chloride.

» Addition of Acyl Chloride: While vigorously stirring the cooled glycine solution, add 2-
chlorobenzoyl chloride (1.05 equivalents) dropwise via a dropping funnel over 30-45
minutes. Maintain the temperature below 10 °C throughout the addition.

» Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at
room temperature for 2-3 hours. Monitor the reaction progress using Thin-Layer
Chromatography (TLC).

o Work-up & Acidification: Once the reaction is complete, transfer the mixture to a separatory
funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted 2-
chlorobenzoyl chloride or 2-chlorobenzoic acid impurity.

o Precipitation: Cool the aqueous layer again in an ice bath and slowly acidify it to pH 2-3 by
adding concentrated HCI dropwise. A white precipitate of 2-(2-Chlorobenzamido)acetic
acid will form.

o Causality: Acidification protonates the carboxylate group, rendering the product insoluble
in the aqueous medium, which allows for its isolation.

« Isolation and Drying: Collect the precipitate by vacuum filtration. Wash the solid with cold
distilled water to remove inorganic salts. Dry the product under vacuum to a constant weight.
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 Purification (Optional): If necessary, the crude product can be further purified by
recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Research and Drug Development

2-(2-Chlorobenzamido)acetic acid is a valuable building block for the synthesis of more
complex molecules, particularly in the pharmaceutical industry. Its utility stems from its
bifunctional nature, containing a carboxylic acid and an amide linkage with a substituted phenyl
ring.

e Pharmaceutical Intermediate: The N-acyl glycine scaffold is a common structural motif in
medicinal chemistry. This compound serves as a precursor for creating libraries of
derivatives for high-throughput screening. The 2-chloro substituent provides a site for further
modification (e.g., via nucleophilic aromatic substitution or cross-coupling reactions) and
influences the molecule's steric and electronic properties, which can be critical for binding to
biological targets.

o Metabolite Analogue: A structurally related compound, 2-(2,5-Dichlorobenzamido)acetic acid,
has been identified as a metabolite of the proteasome inhibitor drug Ixazomib.[3] This
highlights the relevance of this chemical class in drug metabolism studies and the synthesis
of reference standards for pharmacokinetic and pharmacodynamic assays.

Analytical Methodologies

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2-
(2-Chlorobenzamido)acetic acid. A combination of chromatographic and spectroscopic
techniques provides a self-validating system for quality control.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the
compound and quantifying process-related impurities such as unreacted glycine or 2-
chlorobenzoic acid.

Experimental Protocol: HPLC Purity Assay

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b131246?utm_src=pdf-body
https://www.pharmacompass.com/chemistry-chemical-name/2-2-5-dichlorobenzamido-acetic-acid
https://www.benchchem.com/product/b131246?utm_src=pdf-body
https://www.benchchem.com/product/b131246?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 250
mm X 4.6 mm, 5 um).

» Mobile Phase Preparation:

o Mobile Phase A: 0.1% Phosphoric acid in Water.

o Mobile Phase B: Acetonitrile.

o Chromatographic Conditions:

Gradient: 70% A to 30% A over 20 minutes.

[e]

Flow Rate: 1.0 mL/min.

o

Detection: UV at 230 nm or 275 nm.

[¢]

[e]

Column Temperature: 30 °C.
e Sample Preparation:

o Standard Solution: Accurately prepare a 0.1 mg/mL solution of the reference standard in a
50:50 mixture of Mobile Phase A and B.

o Sample Solution: Prepare the synthesized sample at the same concentration as the
standard.

e Analysis and Data Processing: Equilibrate the column for at least 30 minutes. Inject a blank,
followed by the standard and sample solutions. The purity is calculated using the area
percent method from the resulting chromatogram.
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General Analytical Workflow
Synthesized Product
(2-(2-Chlorobenzamido)acetic acid)
Sample Preparation
(Dissolution in suitable solvent)

Analytical Technig

HPLC Analysis NMR Spectroscopy

Data Interpretation

Purity Assessment Structural Confirmation
(Area % > 98%) (Match with expected shifts)

'

Certificate of Analysis

Click to download full resolution via product page

Caption: A self-validating analytical workflow for product release.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous
structural confirmation. Both *H and 3C NMR provide detailed information about the molecular
framework.

Predicted *H NMR Spectrum (400 MHz, DMSO-ds): The expected proton NMR spectrum would
show distinct signals corresponding to the different chemical environments.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Carboxylic acid (-
~12.9 Broad Singlet 1H
COOH)
~9.1 Triplet 1H Amide proton (-NH-)
] Aromatic protons
~75-7.6 Multiplet 4H
(CsH4Cl)
Methylene protons (-
~4.0 Doublet 2H

CHz2-)

Note: Chemical shifts are predictive and may vary based on solvent and concentration.

Safety and Handling

2-(2-Chlorobenzamido)acetic acid should be handled with appropriate personal protective
equipment (PPE) in a well-ventilated area or fume hood.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

o Precautionary Phrases: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes.
Remove contact lenses, if present and easy to do. Continue rinsing).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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